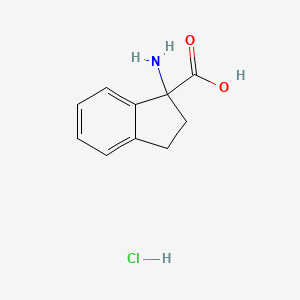![molecular formula C12H18ClNO2 B1372104 [4-(Tetrahydro-2H-pyran-2-ylmethoxy)phenyl]amine hydrochloride CAS No. 1185690-98-5](/img/structure/B1372104.png)
[4-(Tetrahydro-2H-pyran-2-ylmethoxy)phenyl]amine hydrochloride
Overview
Description
[4-(Tetrahydro-2H-pyran-2-ylmethoxy)phenyl]amine hydrochloride: is a chemical compound with the molecular formula C12H18ClNO2. It is a derivative of aniline, where the phenyl group is substituted with a tetrahydro-2H-pyran-2-ylmethoxy group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Tetrahydro-2H-pyran-2-ylmethoxy)phenyl]amine hydrochloride typically involves the reaction of 4-hydroxyaniline with tetrahydro-2H-pyran-2-ylmethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to optimize yield and purity. The reaction conditions are carefully monitored to maintain consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the phenylamine group.
Reduction: Reduction reactions can also occur, particularly at the pyran ring.
Substitution: The compound can participate in substitution reactions, especially at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidation of the phenylamine group can lead to the formation of quinone derivatives.
Reduction: Reduction of the pyran ring can result in the formation of tetrahydropyran derivatives.
Substitution: Substitution reactions can yield various halogenated derivatives of the compound.
Scientific Research Applications
Chemistry: In chemistry, [4-(Tetrahydro-2H-pyran-2-ylmethoxy)phenyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound is used in biological research to study its effects on cellular processes. It is often employed in the development of new drugs and therapeutic agents.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is studied for its ability to interact with specific biological targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of [4-(Tetrahydro-2H-pyran-2-ylmethoxy)phenyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-Aminotetrahydropyran: A similar compound with a tetrahydropyran ring but without the methoxy group.
4-Aminomethyltetrahydropyran: Another related compound with a methylene group instead of the methoxy group.
Uniqueness: What sets [4-(Tetrahydro-2H-pyran-2-ylmethoxy)phenyl]amine hydrochloride apart from similar compounds is the presence of the tetrahydro-2H-pyran-2-ylmethoxy group. This unique substitution imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
4-(oxan-2-ylmethoxy)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c13-10-4-6-11(7-5-10)15-9-12-3-1-2-8-14-12;/h4-7,12H,1-3,8-9,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOUSOFFSYKTMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)COC2=CC=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


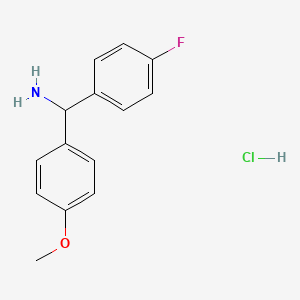
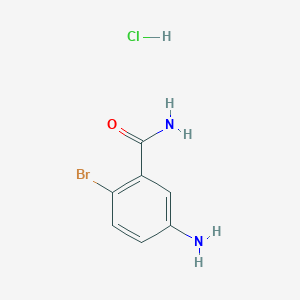
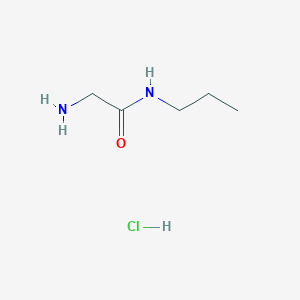
amine dihydrochloride](/img/structure/B1372028.png)
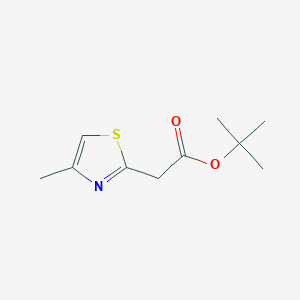
![tert-butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate](/img/structure/B1372031.png)
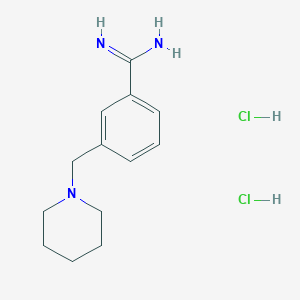
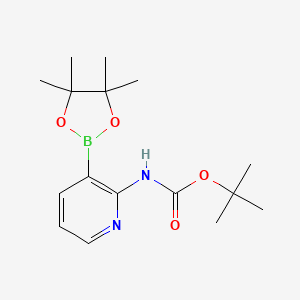
![Ethyl 3-benzyl-8-oxo-3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B1372036.png)
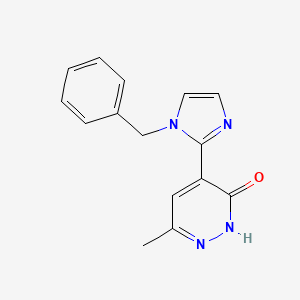
![Sodium 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B1372040.png)
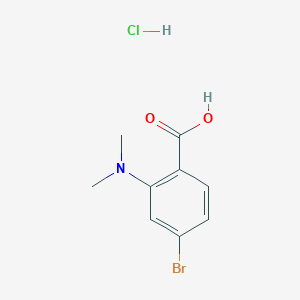
![[(2-Methylcyclopropyl)methyl]hydrazine dihydrochloride](/img/structure/B1372042.png)
